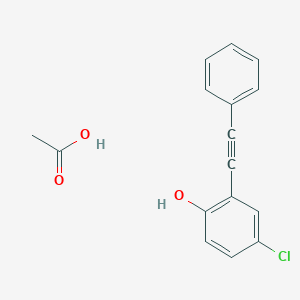
Acetic acid--4-chloro-2-(phenylethynyl)phenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–4-chloro-2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and a phenolic structure with a chloro and phenylethynyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-chloro-2-(phenylethynyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and phenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the phenylethynyl linkage. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Final Product: The resulting product is then treated with acetic acid to yield acetic acid–4-chloro-2-(phenylethynyl)phenol.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The phenolic group in acetic acid–4-chloro-2-(phenylethynyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid–4-chloro-2-(phenylethynyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid–4-chloro-2-(phenylethynyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and phenylethynyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-phenylphenol: Similar structure but lacks the ethynyl group.
2-Phenylethynylphenol: Similar structure but lacks the chloro group.
4-Chloro-2-ethynylphenol: Similar structure but lacks the phenyl group.
Uniqueness: Acetic acid–4-chloro-2-(phenylethynyl)phenol is unique due to the combination of its chloro, phenylethynyl, and phenolic groups. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
This detailed article provides a comprehensive overview of acetic acid–4-chloro-2-(phenylethynyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
183589-11-9 |
|---|---|
Molekularformel |
C16H13ClO3 |
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
acetic acid;4-chloro-2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H9ClO.C2H4O2/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11;1-2(3)4/h1-5,8-10,16H;1H3,(H,3,4) |
InChI-Schlüssel |
LADUMSHHVHSZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


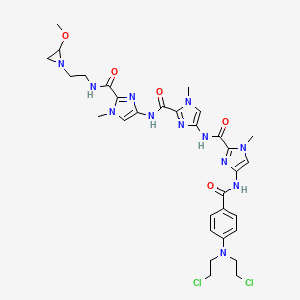

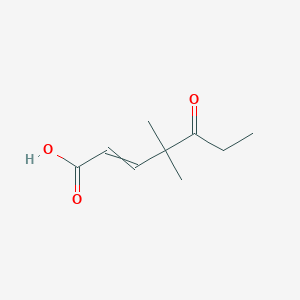
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)


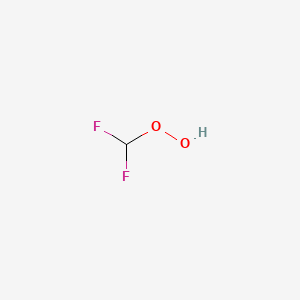
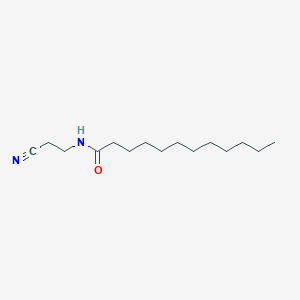
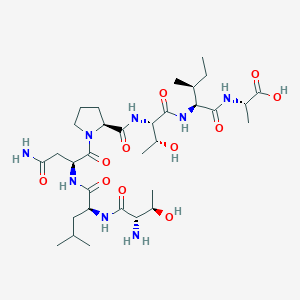

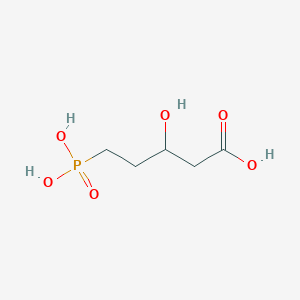
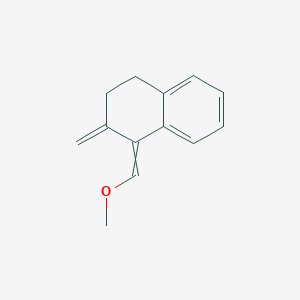
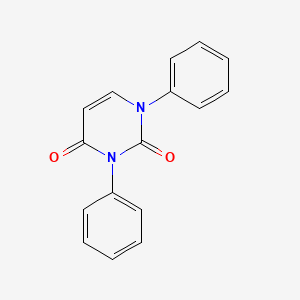
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
